3-(Thiophen-2-yl)propan-1-ol
Overview
Description
3-(Thiophen-2-yl)propan-1-ol is a compound that is related to various research areas, including the synthesis of pharmaceutical intermediates, the development of new materials with potential non-linear optical properties, and the creation of novel bioactive molecules with antioxidant and antimicrobial activities. Although the provided papers do not directly discuss 3-(Thiophen-2-yl)propan-1-ol, they do provide insights into similar compounds that can help infer the properties and applications of the compound .
Synthesis Analysis
The synthesis of related thiophene-containing compounds often involves Claisen-Schmidt condensation reactions, as seen in the synthesis of 1-(2'-Thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one and chalcone derivatives . These methods typically require the use of a base, such as potassium hydroxide, and an alcohol solvent, such as ethanol, to facilitate the reaction. The synthesis of (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, an important intermediate for the antidepressant R-Duloxetine, has been summarized with various starting materials, including acetylthiophene and thiophenecarboxaldehyde . These methods highlight the versatility and adaptability of thiophene-based syntheses.
Molecular Structure Analysis
The molecular structure of thiophene-containing compounds is often characterized using techniques such as FT-IR spectroscopy, NMR, and X-ray diffraction. For example, the crystal and molecular structure of TTCP was confirmed by X-ray diffraction, revealing a monoclinic space group and specific bond angles and lengths . Similarly, the structure of a novel bioactive molecule was established by single crystal X-ray diffraction, which showed a triclinic space group and was stabilized by intermolecular non-covalent interactions . These studies demonstrate the importance of molecular structure analysis in understanding the properties of thiophene derivatives.
Chemical Reactions Analysis
Thiophene derivatives participate in various chemical reactions, often leading to the formation of compounds with significant biological activities. For instance, the synthesis of novel 2-arylphenyl ether-3-(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives involved reactions that yielded compounds with excellent antifungal activities . The Claisen-Schmidt condensation reaction is a common method used to create chalcone derivatives with potential antioxidant and antimicrobial properties . These reactions are crucial for the development of new therapeutic agents and functional materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be inferred from spectroscopic and computational analyses. Vibrational spectroscopy, including FT-IR and Laser-Raman, along with computational methods like DFT, provide insights into the geometric parameters and vibrational frequencies of these compounds . The optical properties, such as transmission, can be studied using UV-visible spectral studies . Additionally, the presence of nonlinearity in third harmonic generation indicates potential applications in non-linear optics . The analysis of HOMO and LUMO energy levels further contributes to the understanding of the electronic properties of these molecules .
Scientific Research Applications
Chemical Synthesis and Characterization
3-(Thiophen-2-yl)propan-1-ol and its derivatives have been extensively studied for their synthesis and chemical characterization. Parveen, Iqbal, and Azam (2008) synthesized hydroxy pyrazolines derived from 3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one, offering insights into the compound's potential for creating more complex chemical structures. The compounds were characterized using various spectroscopic methods, highlighting the chemical versatility of 3-(Thiophen-2-yl)propan-1-ol and its derivatives (Parveen, Iqbal, & Azam, 2008).
Intermediate for Pharmaceuticals
3-(Thiophen-2-yl)propan-1-ol has been identified as a crucial intermediate in pharmaceutical synthesis. A study by Wu et al. (2017) discussed the synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol, an important intermediate for the antidepressant R-Duloxetine. The paper emphasized various synthesis methods, highlighting the importance of 3-(Thiophen-2-yl)propan-1-ol in creating medically significant compounds (Wu et al., 2017).
Polymer and Material Science
3-(Thiophen-2-yl)propan-1-ol-based compounds have found applications in material science, particularly in polymer synthesis and characterization. Oyarce et al. (2017) reported the synthesis of a thiophene-containing β-diketonate complex of copper(II), demonstrating its application in electropolymerization and as a modified electrode. This research points towards the potential of 3-(Thiophen-2-yl)propan-1-ol derivatives in creating functional materials for electronic applications (Oyarce et al., 2017).
Anticancer Research
Compounds related to 3-(Thiophen-2-yl)propan-1-ol have been explored for their anticancer properties. Haridevamuthu et al. (2023) studied hydroxyl-containing benzo[b]thiophene analogs for their antiproliferative activity against cancer cells. The presence of the hydroxyl group, similar to the structure of 3-(Thiophen-2-yl)propan-1-ol, was found crucial for anticancer activity, providing a foundation for future drug development (Haridevamuthu et al., 2023).
Future Directions
The future directions of research on “3-(Thiophen-2-yl)propan-1-ol” and other thiophene derivatives could involve further exploration of their synthesis methods and biological activities . Thiophene derivatives have a wide range of applications in medicinal chemistry and material science, and they continue to attract interest from scientists .
properties
IUPAC Name |
3-thiophen-2-ylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10OS/c8-5-1-3-7-4-2-6-9-7/h2,4,6,8H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFZLZCBCSKUPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80518512 | |
Record name | 3-(Thiophen-2-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80518512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiophen-2-yl)propan-1-ol | |
CAS RN |
19498-72-7 | |
Record name | 2-Thiophenepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19498-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Thiophen-2-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80518512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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